molecular formula C12H22ClNO B6243741 3-(2-aminoethyl)adamantan-1-ol hydrochloride CAS No. 128487-55-8

3-(2-aminoethyl)adamantan-1-ol hydrochloride

Cat. No. B6243741
CAS RN: 128487-55-8
M. Wt: 231.8
InChI Key:
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Description

“3-(2-aminoethyl)adamantan-1-ol hydrochloride” is a chemical compound with the CAS Number: 67496-96-2 . Its molecular weight is 217.74 . The IUPAC name for this compound is (5R,7S)-3-(aminomethyl)tricyclo[3.3.1.1~3,7~]decan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO.ClH/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10;/h8-9,13H,1-7,12H2;1H/t8-,9+,10+,11-; . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The average mass of “3-(2-aminoethyl)adamantan-1-ol hydrochloride” is 203.709 Da and the mono-isotopic mass is 203.107697 Da .

Future Directions

Adamantane derivatives have been identified as promising lines of research in chemistry . They can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This suggests potential future directions for the study and application of “3-(2-aminoethyl)adamantan-1-ol hydrochloride”.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethyl)adamantan-1-ol hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with ethylenediamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "1-adamantanecarboxaldehyde", "ethylenediamine", "sodium borohydride", "hydrochloric acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 1-adamantanecarboxaldehyde is reacted with ethylenediamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in methanol to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid in methanol to form the hydrochloride salt of the target compound.", "Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether to yield the final product." ] }

CAS RN

128487-55-8

Product Name

3-(2-aminoethyl)adamantan-1-ol hydrochloride

Molecular Formula

C12H22ClNO

Molecular Weight

231.8

Purity

95

Origin of Product

United States

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